molecular formula C20H20N4O2 B5360711 N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B5360711
M. Wt: 348.4 g/mol
InChI Key: OFCVTLNOAHQJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as AMU-3, is a novel urea derivative compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the inhibition of tubulin polymerization, which is a process that is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules, leading to the arrest of the cell cycle and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not affect the viability of normal cells at concentrations that induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its low toxicity profile, which allows for the use of higher concentrations without affecting the viability of normal cells. However, one limitation is the lack of in vivo studies, which limits the understanding of the pharmacokinetics and pharmacodynamics of this compound.

Future Directions

For research on N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea include the development of analogs with improved potency and selectivity for specific cancer types. Additionally, in vivo studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound, as well as its efficacy in animal models of cancer. Furthermore, the potential use of this compound in combination with other anticancer agents should be investigated to determine if synergistic effects can be achieved.

Synthesis Methods

N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can be synthesized through the reaction of N-allyl-N'-(3-methylphenyl) urea with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by a nucleophilic addition reaction to form this compound.

Scientific Research Applications

N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells through the activation of caspases, which are enzymes that play a key role in the apoptosis pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

properties

IUPAC Name

3-(3-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-12-24(20(25)21-17-11-7-8-15(2)13-17)14-18-22-19(23-26-18)16-9-5-4-6-10-16/h3-11,13H,1,12,14H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCVTLNOAHQJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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